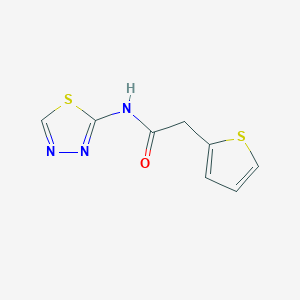

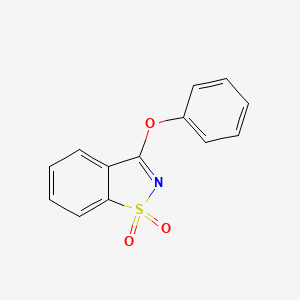

N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to "N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide," typically involves the construction of the thiadiazole core followed by various functionalization steps to introduce different substituents. These synthetic routes often start from readily available precursors and employ strategies like cyclization, condensation, and substitution reactions. For instance, novel thiadiazole compounds have been designed and synthesized starting from chloronicotinonitrile, with their structures confirmed through NMR, IR, and MS analyses (Zhou Bing-se, 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can significantly influence the compound's electronic and steric properties. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to elucidate the structure of these compounds. For example, the structure of a related compound was confirmed by single-crystal X-ray diffraction, showcasing the typical features of thiadiazole derivatives (P. Yu et al., 2014).

Applications De Recherche Scientifique

Anticancer Applications

- Novel derivatives of N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide have shown promising anticancer activities. Specifically, certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer. The synthesis of these compounds involves specific substitutions that enhance their biological activity, indicating potential applications in cancer treatment (Çevik et al., 2020). Another study highlighted the design and evaluation of imidazothiadiazole analogs, showing strong cytotoxicity against breast cancer cell lines (Abu-Melha, 2021).

Enzyme Inhibition for Cancer Treatment

- Research on the inhibition of Glutaminase GLS1, an enzyme critical for cancer cell metabolism, has identified 1,3,4-thiadiazole derivatives as potential inhibitors. These compounds could offer a new therapeutic strategy for cancer treatment by targeting cancer cell metabolism (Abdel-Magid, 2016).

Antimicrobial and Antibacterial Activities

- The synthesis of novel thiadiazole derivatives has been explored for their antimicrobial and antibacterial properties. These studies aim to develop new therapeutic agents against resistant microbial strains, showcasing the versatility of thiadiazole compounds in addressing infectious diseases (Tamer & Qassir, 2019).

Insecticidal Properties

- Derivatives of N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide have been assessed for their potential as insecticidal agents. Research indicates that these compounds could be effective against agricultural pests, providing a basis for the development of new insecticides (Fadda et al., 2017).

Orientations Futures

Future research could focus on exploring the potential therapeutic applications of this compound, given its relation to Acetazolamide, a known pharmaceutical agent . Additionally, further studies could investigate its potential interactions with other chemical compounds and its effects on various biological systems.

Propriétés

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS2/c12-7(4-6-2-1-3-13-6)10-8-11-9-5-14-8/h1-3,5H,4H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHPEZROJBRCCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)